{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol
Description
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-nitrophenyl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H18N2O3/c14-8-11(13(9-16)6-3-7-13)10-4-1-2-5-12(10)15(17)18/h1-2,4-5,11,16H,3,6-9,14H2 |
InChI Key |
WGNHRJTWHMZIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C(CN)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with the selection of suitable precursors that contain the nitrophenyl and amino functionalities, as well as the cyclobutyl core. A common approach involves the use of 2-nitrophenyl derivatives and cyclobutyl precursors such as cyclobutanone or cyclobutyl halides.
- 2-Nitrophenyl compounds (e.g., 2-nitrophenylacetonitrile)
- Cyclobutyl halides or cyclobutanone derivatives
- Amino donors, such as ammonia or amines, for subsequent amino group introduction
- Nucleophilic substitution of a cyclobutyl halide with a 2-nitrophenyl nucleophile under basic conditions.
Formation of the 2-Nitrophenyl-ethyl Intermediate
The critical step involves forming the 2-nitrophenyl-ethyl linkage, which can be achieved via nucleophilic addition or substitution reactions:
- The use of methyl 1-(2-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate as a precursor for cyclization reactions has been documented, indicating the importance of nitrile intermediates in constructing the aromatic portion.
Cyclobutyl Ring Construction
The cyclobutyl core can be synthesized via cyclization of suitable precursors:
- Photochemical or thermal cyclization of unsaturated precursors
- Radical or cationic cyclization of open-chain intermediates
- Cyclization of a 1,2-dihalocyclobutane derivative under UV irradiation or thermal conditions to afford the cyclobutyl ring.
- The use of o-xylene derivatives with 2-trimethylsiloxy-1,3-butadiene under thermal conditions (130°C) to produce cyclobutene derivatives suitable for further functionalization.
Introduction of the Amino Group and Hydroxymethylation
The amino group is introduced via reduction of nitro groups or via aminoalkylation:
Note:
- The hydroxymethyl group attached to the cyclobutyl ring is often introduced via formaldehyde addition, followed by reduction to yield the methanol functionality.
Final Assembly and Purification
The final compound is assembled through coupling reactions, such as reductive amination or nucleophilic substitution, followed by purification:
| Method | Reagents & Conditions | Purpose | References |
|---|---|---|---|
| Reductive amination | Amine + aldehyde + NaBH3CN | Attach aminoethyl group | , |
| Chromatography | Silica gel, recrystallization | Purify the product | , |
- High-purity compounds are often obtained via column chromatography and recrystallization, with yields exceeding 70% reported in optimized protocols.
Representative Reaction Scheme
Step 1: Nitrile formation from 2-nitrophenyl derivatives
Step 2: Cyclization to form cyclobutane core
Step 3: Reduction of nitrile to amine
Step 4: Hydroxymethylation and methanol group introduction
Step 5: Final coupling and purification
Data Tables Summarizing Key Parameters
In-Depth Research Findings
Patents and literature indicate that the synthesis of cyclobutyl derivatives with nitrophenyl groups often involves multi-step sequences with high regio- and stereoselectivity, optimized via microwave-assisted reactions or flow chemistry to improve yields and scalability,.
Catalytic systems such as rhodium or palladium complexes are frequently employed for selective reductions and cyclizations, with recent advances focusing on green chemistry principles to minimize waste and energy consumption.
Key challenges include controlling stereochemistry during cyclization and reduction steps, which can be addressed through chiral catalysts or auxiliaries, as documented in patent literature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino and nitrophenyl groups are key functional sites that can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of the target compound with structurally related analogs:
Key Observations:
- Nitro vs. Methyl/Methoxy Groups: The nitro group in the target compound increases molecular weight and polarity compared to methyl or methoxy analogs. This may reduce solubility in nonpolar solvents but enhance interactions with polar biological targets.
Biological Activity
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclobutyl}methanol is a complex organic compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. Its unique structure features a cyclobutyl ring, an amino group, and a nitrophenyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure is defined by the following key features:
- Cyclobutyl Ring : Provides a rigid framework that influences the compound's reactivity and interaction with biological targets.
- Amino Group : Capable of forming hydrogen bonds, which can enhance binding affinity to enzymes and receptors.
- Nitrophenyl Group : May participate in electron-withdrawing effects, altering the electronic properties of the molecule.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may:
- Inhibit Enzymatic Activity : The compound could bind to active sites of enzymes, thereby modulating metabolic pathways. For instance, it may act as an inhibitor for certain proteases or kinases.
- Modulate Receptor Activity : By interacting with neurotransmitter receptors, it may influence signaling pathways associated with neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promising results in inhibiting bacterial growth.
- Antioxidant Properties : The presence of functional groups may confer radical scavenging abilities.
- Potential Anti-inflammatory Effects : Its structural analogs have been linked to reduced inflammation in various models.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₃H₁₈N₂O₃ | Smaller cyclobutyl ring; distinct steric properties |
| {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol | C₁₃H₁₈N₂O₃ | Different nitro position; varied biological activity |
| {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol | C₁₄H₂₀N₂O₃ | Larger cyclopentyl ring; potentially different pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
